Sempervirine

Beschreibung

Sempervirene has been reported in Mostuea brunonis, Gelsemium elegans, and Gelsemium sempervirens with data available.

structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

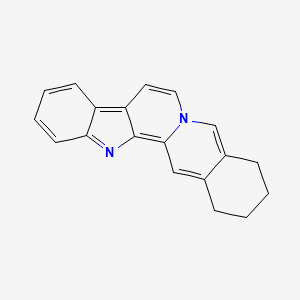

16,17,18,19-tetrahydroyohimban | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVUEULZDJRMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970229 | |

| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-92-8 | |

| Record name | Sempervirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMPERVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8O9288136 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sempervirine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Sempervirine, an indolo[2,3-a]quinolizine-based alkaloid. Isolated from plants of the Gelsemium genus, this compound has garnered significant interest for its potent anti-neoplastic properties. This guide details its chemical structure, physicochemical characteristics, synthesis, spectroscopic profile, and mechanisms of action, with a focus on its role in modulating key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound (IUPAC Name: 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium) is a pentacyclic alkaloid. The molecule is achiral and possesses a planar structure that contributes to its ability to intercalate with DNA.[1][2][3] Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆N₂ | [PubChem] |

| Molecular Weight | 272.34 g/mol | [PubChem] |

| Exact Mass | 272.131348519 Da | [PubChem] |

| CAS Number | 549-92-8 | [PubChem] |

| Appearance | Yellow crystalline solid | N/A |

| InChI Key | UQVUEULZDJRMJR-UHFFFAOYSA-N | [PubChem] |

| SMILES | C1CCc2c[n+]3ccc4c5ccccc5[n-]c4c3cc2C1 | [PubChem] |

| Stereochemistry | Achiral | N/A |

Chemical Synthesis

Several total syntheses of this compound have been reported since the pioneering work of Woodward.[4] A modern and efficient route utilizes a combination of palladium-catalyzed reactions, specifically a Sonogashira coupling followed by a Larock indole synthesis.[1][2][4] This approach allows for the construction of the complex pentacyclic core in high yield.

A representative synthetic scheme achieves a 76% overall yield in six steps.[4] The key steps involve the Sonogashira reaction, a Larock indole synthesis, a triflate-promoted cyclization, and a final oxidation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target molecule.[4]

Experimental Protocol: General Procedure for DDQ Oxidation

This protocol describes the final oxidation step in a reported synthesis of this compound Triflate.[4]

-

Dissolution: Dissolve the precursor amine (e.g., compound 8 from the cited synthesis, 1 equivalent) in an appropriate solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add a solution of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approximately 1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product. In the cited literature, this compound triflate was purified by precipitation, yielding the final product with 96% efficiency.[4]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework. The absence of a signal in the N-H region of the infrared spectrum was a key piece of evidence confirming the quaternary nature of the nitrogen atom within the aromatic system.[4]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule and its synthetic intermediates.[4]

-

Fluorescence Spectroscopy: this compound is a fluorescent molecule, a property that can be exploited for cellular imaging studies to observe its subcellular localization.[5] It has been shown to accumulate within the nucleolus.[5]

Spectroscopic Data

While a complete assigned spectrum for this compound is not provided in the cited results, the data for a key synthetic precursor (Compound 7 ), which shares the core heterocyclic system, offers valuable insight into the expected chemical shifts.[4]

| Data Type | Observed Values for Precursor (Compound 7) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.40 (br, 1H), 8.13 (s, 1H), 7.56 (d, J = 8.0 Hz, 1H), 7.44 (s, 1H), 7.38 (d, J = 8.0 Hz, 1H), 7.21 (t, J = 7.2 Hz, 1H), 7.11 (t, J = 7.2 Hz, 1H), 4.05 (t, J = 6.0 Hz, 2H), 3.26 (t, J = 6.0 Hz, 2H), 2.80 (br, 2H), 2.67 (br, 2H), 1.80 (br, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.8, 147.7, 147.4, 136.5, 134.1, 131.7, 129.3, 123.0, 121.3, 119.7, 118.9, 112.6, 111.8, 64.0, 29.2, 27.5, 26.3, 22.7, 22.5 |

| HRMS (ES) | m/e calcd for C₁₉H₂₁N₂O (M + H)⁺ 293.1648, found 293.1656 |

Biological Activity and Mechanisms of Action

This compound exhibits significant anticancer activity across a range of cancer cell lines, including ovarian, breast, cervical, lymphoma, and hepatocellular carcinoma.[6][7] Its cytotoxicity is mediated through multiple mechanisms of action.

Quantitative Biological Data

The dose-dependent cytotoxic effects of this compound have been quantified in human ovarian cancer cells (SKOV3).[6]

| Assay | Concentration | Result (% of Control) |

| Colony Formation | 2.5 µM | 82.83 ± 3.54 |

| 5.0 µM | 47.31 ± 1.84 | |

| 10.0 µM | 35.29 ± 2.31 | |

| Apoptosis Rate | 2.5 µM | 130.7% (of control rate) |

| 5.0 µM | 487.3% (of control rate) | |

| 10.0 µM | 1544.9% (of control rate) |

Key Signaling Pathways

Inhibition of RNA Polymerase I Transcription: A primary mechanism of this compound's action is the inhibition of ribosomal RNA (rRNA) synthesis.[5][8][9] It enters the nucleus, accumulates in the nucleolus, and binds to rRNA.[5][9] This leads to a reduction in the protein stability of RPA194, the main catalytic subunit of RNA Polymerase I, thereby inducing nucleolar stress and halting ribosome biogenesis.[5][8] This action inhibits cell growth and proliferation and is notably independent of p53 status, making it effective in a broad range of tumors.[5][6]

Inhibition of the Wnt/β-Catenin Pathway: this compound has been shown to inactivate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like hepatocellular carcinoma.[7][10] By inhibiting this pathway, this compound prevents the nuclear accumulation of β-catenin, leading to the downregulation of its target genes such as c-Myc and Cyclin D1, which are critical for cell proliferation.[10] This inhibition contributes to cell cycle arrest in the G1 phase and the induction of apoptosis.[7][10]

References

- 1. Synthesis and Cytoxicity of this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytoxicity of this compound and Analogues | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cytoxicity of this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Sempervirine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the pentacyclic alkaloid sempervirine, covering its historical discovery, primary natural sources, physicochemical properties, and mechanisms of action. Detailed experimental protocols for its isolation and key biological assays are provided, along with visualizations of its known signaling pathways.

Discovery and Structural Elucidation

The discovery of this compound is rooted in early phytochemical investigations of the genus Gelsemium. Initial work by Sayre and Watson in 1919 laid the groundwork for the isolation of alkaloids from Gelsemium sempervirens. Subsequently, in 1949, the structure of this compound was characterized.[1] The pioneering work of chemists, including R.B. Woodward, on related complex alkaloids during this era was instrumental in the structural elucidation of such natural products.[2][3]

Natural Sources and Isolation

This compound is primarily isolated from plants of the genus Gelsemium, which comprises three highly toxic species.[4] The two main sources are:

-

Gelsemium sempervirens (L.) J.St.-Hil.: Also known as yellow jessamine or Carolina jasmine, this evergreen vine is native to North and Middle America.[5][6]

-

Gelsemium elegans (Gardner & Champ.) Benth.: This species is distributed throughout Southern China and Southeast Asia and is a well-documented source of various indole alkaloids, including this compound.[1][4][7]

The overall alkaloid content in Gelsemium elegans is approximately 0.5% by weight.[8]

Table 1: Yield of this compound from Natural Sources

| Plant Species | Part Used | Extraction Yield | Reference |

| Gelsemium sempervirens | Root | 19 g of this compound nitrate from 22.5 kg of powdered root | [9] |

Physicochemical Properties

This compound is a yohimbane-type alkaloid with a planar pentacyclic structure.[10] Its chemical and physical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆N₂ | |

| Molecular Weight | 272.3 g/mol | |

| CAS Number | 549-92-8 | |

| IUPAC Name | 1,2,3,4-Tetrahydro-13H-benz[g]indolo[2,3-a]quinolizin-6-ium | |

| Appearance | Yellow solid | |

| Solubility | Soluble in organic solvents such as chloroform | [4] |

Experimental Protocols

This protocol is a generalized acid-base extraction method for the isolation of total alkaloids, including this compound, from dried and powdered Gelsemium root material.

-

Extraction:

-

Reflux the dried, powdered plant material (e.g., 1 kg) with 95% ethanol for 3 hours. Repeat the extraction three times.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.[4]

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% hydrochloric acid solution.

-

Partition the acidic solution with a nonpolar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.[8]

-

Adjust the pH of the aqueous layer to approximately 11 with a 5 M NaOH solution.[4]

-

Extract the alkaline solution with chloroform three times. The total alkaloids will move into the organic phase.[4][8]

-

-

Purification:

-

Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.[4]

-

Concentrate the chloroform solution under reduced pressure to yield the crude total alkaloid fraction.

-

Further purification of this compound from the total alkaloid mixture can be achieved using techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC).[2]

-

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Seed cells (e.g., HepG2, SKOV3) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Incubate the plate overnight at 37°C.[11]

-

Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11]

-

This protocol is for determining the effect of this compound on the expression and phosphorylation of key proteins in the Akt/mTOR signaling pathway.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described for the MTT assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a BCA protein assay.[13]

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 25 µg) from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[14]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dried milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).[13]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][14]

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using a gel imaging system.[13][14]

-

Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH or β-actin.

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects, particularly its anticancer activities, by modulating several key intracellular signaling pathways.

This compound can induce nucleolar stress by reducing the stability of RPA194, the catalytic subunit of RNA polymerase I.[13][14] This leads to an inhibition of ribosomal RNA (rRNA) synthesis, which is critical for ribosome biogenesis and cell growth. This action is independent of the p53 tumor suppressor status of the cancer cells.[1][9]

The Wnt/β-catenin pathway is crucial for cell proliferation and is often dysregulated in cancer.[15] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation.[5] this compound has been shown to inactivate the Wnt/β-catenin pathway, preventing the nuclear accumulation of β-catenin and subsequent transcription of target genes like c-Myc and Cyclin D1.[16][17]

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation.[18][19] this compound has been shown to block this pathway by downregulating the phosphorylation of both Akt and mTOR.[12][20] This inhibition leads to the induction of apoptosis and autophagy in cancer cells.[9][12]

The apelin signaling pathway plays a role in angiogenesis, which is critical for tumor growth and metastasis.[9][21] this compound has been found to downregulate the expression of key proteins in this pathway, such as Apelin and the angiogenesis marker CD34.[9] This suggests that the anticancer effects of this compound are, in part, mediated through the inhibition of tumor angiogenesis.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

- 17. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 20. Frontiers | this compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells [frontiersin.org]

- 21. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid Sempervirine: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sempervirine is a naturally occurring pentacyclic indole alkaloid isolated from plants of the Gelsemium genus.[1] Historically, extracts from these plants have been used in traditional medicine for various ailments.[2] Modern scientific investigation has identified this compound as a potent bioactive compound with a wide range of pharmacological activities, most notably in the realm of oncology. Its unique chemical structure allows it to interact with multiple cellular targets, leading to the modulation of critical signaling pathways involved in cancer progression. This document provides a comprehensive technical overview of the biological activities of this compound, with a focus on its anticancer properties, mechanisms of action, and the experimental methodologies used to elucidate these effects.

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a diverse panel of human cancer cell lines, including ovarian, hepatocellular, glioma, breast, cervical, and testicular cancers.[2][3] Its anticancer activities are multifaceted, encompassing the inhibition of cell proliferation, suppression of invasion and metastasis, induction of programmed cell death (apoptosis), and stimulation of autophagy.

Inhibition of Cancer Cell Proliferation and Viability

A primary characteristic of this compound is its ability to inhibit the growth of cancer cells in a dose- and time-dependent manner. For instance, in SKOV3 ovarian cancer cells, this compound significantly reduces cell proliferation and colony formation.[2] Similarly, it demonstrates potent growth inhibition in hepatocellular carcinoma (HCC) cell lines (Huh7 and HepG2) and glioma cell lines (U251 and U87).[2][4]

Suppression of Invasion and Metastasis

The metastatic spread of cancer is a major cause of mortality. This compound has been shown to effectively suppress the invasive capabilities of cancer cells. In vitro studies using Transwell assays revealed that this compound significantly inhibits the invasion and metastasis of SKOV3 ovarian cancer cells.[2]

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis. In HCC cells, it triggers apoptosis through the upregulation of the tumor suppressor protein p53 and subsequent modulation of cell cycle regulators.[4] Flow cytometry analysis confirms this, showing an increase in the apoptotic cell population upon treatment.[2] Furthermore, this compound can induce cell cycle arrest, preventing cancer cells from proceeding through the division cycle. In glioma cells, it causes G2/M phase arrest, while in HCC, it induces arrest at the G1 phase.[2][4]

Quantitative Data Summary: Cytotoxicity

The potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a specific biological process, such as cell growth. The IC50 values for this compound highlight its efficacy against specific cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

| U251 | Glioma | 48 h | 4.981 ± 0.23 | [4] |

| U87 | Glioma | 48 h | 4.709 ± 0.095 | [4] |

Note: this compound has also shown cytotoxicity against breast (MDA-MB-231), cervical (HeLa), and lymphoma (Raji) cancer cells, though specific IC50 values were not detailed in the reviewed literature.[3][4]

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of RNA Polymerase I Transcription

One of the core mechanisms of this compound is its ability to inhibit RNA Polymerase I (Pol I) transcription. It achieves this by reducing the protein stability of RPA194, the catalytic subunit of Pol I. This action leads to the inhibition of ribosomal RNA (rRNA) synthesis, inducing nucleolar stress and blocking the biogenesis of ribosomes, which are essential for the high protein synthesis rates required by rapidly dividing cancer cells. Notably, this mechanism can be independent of the p53 tumor suppressor pathway, making this compound effective against a broader range of tumors.[3]

Blockade of the Akt/mTOR Signaling Pathway

In glioma cells, this compound has been shown to block the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting Akt and mTOR, this compound triggers two critical cellular processes: autophagy (a cellular degradation process) and apoptosis, leading to the death of cancer cells.

Inhibition of the Wnt/β-Catenin Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and is frequently hyperactivated in cancers like HCC. This compound treatment leads to the inactivation of this pathway, contributing to its ability to inhibit proliferation and induce apoptosis in hepatocellular carcinoma cells.[2][4]

Downregulation of the Apelin Signaling Pathway

In the context of ovarian cancer, this compound's anticancer effects are mediated through the downregulation of the Apelin signaling pathway.[2] This pathway is involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and survival. By inhibiting this pathway, this compound can effectively stifle tumor progression.[2]

Other Biological Activities

While the primary focus of research has been on this compound's anticancer properties, it is also reported to possess other pharmacological activities, including analgesic, anti-inflammatory, and immunomodulatory effects.[2] However, there is limited evidence in the reviewed literature regarding significant antimicrobial activity.

Experimental Protocols

The biological activities of this compound have been characterized using a range of standard and advanced molecular and cellular biology techniques.

Cell Viability and Proliferation Assay (CCK-8)

This assay is used to quantify the cytotoxic and anti-proliferative effects of this compound.

-

Cell Seeding: Cancer cells (e.g., SKOV3, HepG2) are seeded into 96-well plates at a specified density (e.g., 5 × 10³ cells/well) and cultured overnight to allow for adherence.[2]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Control wells receive medium with the vehicle (e.g., DMSO) only.[2]

-

Incubation: Cells are incubated with the compound for specific time periods (e.g., 24, 48, 72 hours).[2]

-

Assay Reagent Addition: CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the resulting dose-response curves.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound for a designated time (e.g., 24 hours).[2]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in a binding buffer. Fluorescently-labeled Annexin V (e.g., Annexin V-FITC or -APC) and a viability dye like Propidium Iodide (PI) are added to the cell suspension.[2]

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by this compound.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber of the Transwell insert in the presence of various concentrations of this compound.[2]

-

Incubation: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS). The plate is incubated for a period (e.g., 24-48 hours) to allow for invasion.

-

Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed (e.g., with paraformaldehyde) and stained (e.g., with crystal violet).[2]

-

Quantification: The stained, invaded cells are imaged under a microscope and counted. The extent of invasion is compared between treated and control groups.

Conclusion and Future Directions

This compound is a promising natural alkaloid with potent and multifaceted anticancer activity. Its ability to target several fundamental cancer-promoting pathways, including RNA Pol I transcription, Akt/mTOR, and Wnt/β-catenin, underscores its potential as a lead compound for the development of novel chemotherapeutic agents. The efficacy of this compound in both p53-wild-type and p53-deficient cancer cells is a particularly valuable attribute.[3] Future research should focus on comprehensive preclinical and clinical studies to further elucidate its pharmacokinetic and pharmacodynamic properties, optimize its delivery, and fully assess its safety and efficacy profile for translation into clinical practice.

References

Sempervirine's p53-Independent Anti-Cancer Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sempervirine, a pentacyclic alkaloid derived from the plant Gelsemium sempervirens, has demonstrated significant anti-cancer properties. Notably, its cytotoxic effects extend to cancer cells with mutated or deficient p53, a critical tumor suppressor protein, highlighting its potential for broader therapeutic applications. This technical guide provides an in-depth exploration of the p53-independent pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction

The tumor suppressor protein p53 is a cornerstone of the body's natural defense against cancer. Its inactivation, through mutation or deletion, is a common event in tumorigenesis, often leading to resistance to conventional chemotherapies that rely on a functional p53 pathway to induce apoptosis.[1] this compound has emerged as a promising therapeutic candidate due to its ability to induce cell death through mechanisms that are not dependent on p53 status.[2][3] This alkaloid has been shown to be active in p53-wild-type, p53-mutated, and p53-null cancer cells, indicating a versatile mode of action.[2][4]

The primary p53-independent mechanisms of this compound's anti-cancer activity include the inhibition of RNA polymerase I (Pol I) transcription, and the modulation of key oncogenic signaling pathways such as Akt/mTOR and Wnt/β-catenin.[2][3] Additionally, this compound has been implicated as a DNA intercalator and a topoisomerase I inhibitor.[5] This guide will dissect these pathways, providing the available quantitative data and the experimental context for these findings.

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a comparative overview of its potency and efficacy.

Table 1: Effects of this compound on Ovarian Cancer Cell Line SKOV3 [3]

| Parameter | Concentration (µM) | Result |

| Cell Viability (CCK8 Assay) | ||

| 6h | 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 | Dose-dependent decrease |

| 24h | 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 | Dose- and time-dependent decrease |

| 48h | 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 | Dose- and time-dependent decrease |

| Colony Formation | ||

| Control | 0 | 100.00 ± 3.42% |

| This compound | 2.5 | 82.83 ± 3.54% |

| This compound | 5 | 47.31 ± 1.84% |

| This compound | 10 | 35.29 ± 2.31% |

| Cell Cycle Distribution (Flow Cytometry) | ||

| G1 Phase (Control) | 0 | 74.81 ± 0.38% |

| G1 Phase | 2.5 | 66.68 ± 0.43% |

| G1 Phase | 5 | 52.05 ± 0.54% |

| G1 Phase | 10 | 53.33 ± 0.59% |

| S Phase (Control) | 0 | 15.48 ± 0.35% |

| S Phase | 2.5 | 10.37 ± 0.19% |

| S Phase | 5 | 18.61 ± 0.51% |

| S Phase | 10 | 24.51 ± 0.78% |

| Apoptosis Rate (Annexin V-APC/PI Staining) | ||

| Control | 0 | 2.67 ± 0.38% |

| This compound | 2.5 | 3.49 ± 0.46% |

| This compound | 5 | 13.01 ± 0.01% |

| This compound | 10 | 41.25 ± 0.59% |

Table 2: Cytotoxicity of this compound in Hepatocellular Carcinoma (HCC) Cells [6]

| Cell Line | Treatment Duration | IC50 (µM) |

| HepG2 | 24h, 48h, 72h | Dose- and time-dependent inhibition |

| Huh7 | 24h, 48h, 72h | Dose- and time-dependent inhibition |

Core p53-Independent Signaling Pathways

This compound's ability to bypass the p53 pathway is a key feature of its anti-cancer profile. The following sections detail the primary signaling cascades it influences.

Inhibition of RNA Polymerase I Transcription

A significant p53-independent mechanism of this compound is its ability to inhibit RNA polymerase I (Pol I) transcription.[2][4][7] This process is crucial for ribosome biogenesis, which is upregulated in cancer cells to support their high proliferation rate.

This compound induces nucleolar stress by reducing the stability of RPA194, the catalytic subunit of RNA Pol I.[2][8] This leads to the inhibition of ribosomal RNA (rRNA) synthesis.[2] The resulting nucleolar stress also blocks MDM2, a key negative regulator of p53.[2] In both p53-wild-type and p53-null cells, this MDM2 inhibition leads to a downregulation of E2F1 protein levels and an upregulation of unphosphorylated retinoblastoma protein (pRb), ultimately contributing to cell cycle arrest.[2][4]

References

- 1. Structural insights into the transcription-independent apoptotic pathway of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

- 7. core.ac.uk [core.ac.uk]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Isolation and Purification of Sempervirine from Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying the indole alkaloid Sempervirine from the plant Gelsemium elegans. This plant is a rich source of various alkaloids with significant pharmacological activities, including antitumor, analgesic, and anti-inflammatory properties.[1][2][3] this compound, in particular, has been noted for its potential in cancer therapy, specifically its role in regulating the Wnt/β-catenin pathway in hepatocellular carcinoma.[4] This document outlines detailed experimental protocols, presents quantitative data from various separation techniques, and includes visual workflows to facilitate a deeper understanding of the processes involved.

Experimental Protocols

The isolation of this compound from Gelsemium elegans is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from established methods for alkaloid separation from this genus.

Plant Material Preparation and Crude Extraction

The initial step involves the preparation of the plant material to extract the total alkaloids.

-

Plant Material: Dried and powdered stems and leaves of Gelsemium elegans are commonly used as the source material.[2]

-

Extraction Solvent: 95% ethanol is frequently employed for the extraction process.[5]

-

Protocol:

-

The powdered plant material is subjected to reflux extraction with 95% ethanol. This process is typically repeated two to three times to ensure exhaustive extraction.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with an organic solvent like ethyl acetate to remove non-alkaloidal compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 using a base such as ammonia water.

-

The basified solution is subsequently extracted with a non-polar organic solvent (e.g., chloroform or dichloromethane) to obtain the crude total alkaloid fraction.

-

The organic solvent is evaporated to dryness to yield the crude alkaloid extract, which serves as the starting material for chromatographic separation.

-

Chromatographic Purification

The separation of individual alkaloids from the crude extract is a critical step, often requiring multiple chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for this purpose.

1.2.1. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It is particularly effective for separating complex mixtures of natural products.

-

pH-Zone-Refining Counter-Current Chromatography: This variation of HSCCC is highly effective for separating alkaloids based on their pKa values.

-

Two-Phase Solvent System: A common system is methyl tert-butyl ether (MtBE)/acetonitrile/water (e.g., 3:1.5:4, v/v).[1]

-

Mobile and Stationary Phases: Triethylamine (TEA) is added to the organic stationary phase as a retainer, while an acid like hydrochloric acid (HCl) is added to the aqueous mobile phase as an eluter.[1]

-

Protocol:

-

The crude alkaloid extract is dissolved in the stationary phase.

-

The HSCCC column is filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 800-900 rpm).

-

The mobile phase is then pumped through the column at a defined flow rate.

-

Fractions are collected and monitored by HPLC or TLC to identify those containing the target compound, this compound.

-

-

-

Conventional HSCCC:

-

Two-Phase Solvent System: A system such as chloroform-methanol-0.1 M HCl (4:4:2) can be used.[6]

-

Protocol:

-

The crude extract is dissolved in a mixture of the upper and lower phases.

-

The column is filled with the stationary phase (either upper or lower phase depending on the compound's partition coefficient).

-

The sample solution is injected.

-

The mobile phase is pumped through the column, and fractions are collected for analysis.

-

-

1.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is often used as a final polishing step to obtain high-purity compounds.

-

Column: A C18 reversed-phase column is typically used.[7]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is common.

-

Protocol:

-

Fractions enriched with this compound from the HSCCC separation are pooled and concentrated.

-

The enriched sample is dissolved in a suitable solvent (e.g., methanol) and injected into the prep-HPLC system.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed under vacuum to yield the purified this compound.

-

Structural Elucidation and Purity Analysis

The identity and purity of the isolated this compound must be confirmed.

-

Purity Analysis: The purity of the final compound is determined by analytical HPLC, typically using a C18 column and a UV detector.[1][6]

-

Structural Confirmation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

Quantitative Data Presentation

While specific yield data for this compound is not always detailed, the following tables summarize the results from various studies on the separation of major alkaloids from G. elegans using HSCCC, providing a benchmark for expected efficiency.

Table 1: Separation of Alkaloids from G. elegans using pH-Zone-Refining CCC

| Compound | Crude Extract (g) | Yield (mg) | Purity (%) | Reference |

| Gelsemine | 1.5 | 312 | 94.8 | [1] |

| Koumine | 1.5 | 420 | 95.9 | [1] |

| Gelsevirine | 1.5 | 195 | 96.7 | [1] |

Table 2: Separation of Alkaloids from G. elegans using Conventional HSCCC

| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) | Reference |

| Gelsenicine | 300 | 19.4 | 95.4 | [6] |

| Gelsevirine | 300 | 21.2 | 98.6 | [6] |

Mandatory Visualizations

The following diagrams illustrate the key workflows and biological pathways relevant to the isolation and application of this compound.

Caption: Workflow for this compound Isolation and Purification.

Caption: this compound's Regulation of the Wnt/β-Catenin Pathway.

References

- 1. Preparative separation of alkaloids from Gelsemium elegans Benth. using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 6. researchgate.net [researchgate.net]

- 7. A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Multifaceted Pharmacological Landscape of Sempervirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sempervirine, a pentacyclic indole alkaloid isolated from plants of the Gelsemium genus, has emerged as a compound of significant interest in pharmacological research.[1][2] Historically, extracts of Gelsemium sempervirens have been utilized in traditional medicine for a variety of ailments, including neuropathic pain and cancer.[1][2] Modern scientific investigation has begun to elucidate the specific molecular mechanisms underlying the therapeutic potential of its constituent alkaloids, with this compound demonstrating a notable range of biological activities.

This technical guide provides an in-depth overview of the current understanding of the pharmacological properties of this compound, with a primary focus on its well-documented anticancer effects. While research into its antimicrobial, antiviral, and neuropharmacological activities is less extensive, this document summarizes the available findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Properties

This compound has demonstrated potent cytotoxic and antiproliferative effects across a variety of cancer cell lines, including hepatocellular carcinoma, ovarian cancer, and glioblastoma.[3][4][5] Its anticancer activity is attributed to its ability to modulate multiple critical cellular pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

Mechanism of Action

The primary anticancer mechanisms of this compound include:

-

Inhibition of RNA Polymerase I: this compound has been shown to inhibit RNA Polymerase I transcription, a critical process for ribosome biogenesis and protein synthesis that is often upregulated in cancer cells. This inhibition occurs independently of the tumor suppressor protein p53.[6]

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both p53-dependent and independent pathways.[1][6]

-

Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest, primarily at the G1 and G2/M phases, thereby halting the proliferation of cancer cells.[1]

-

Inhibition of Wnt/β-catenin Signaling: In hepatocellular carcinoma, this compound has been found to inactivate the Wnt/β-catenin pathway, a key signaling cascade involved in cell proliferation and survival.[1][2]

-

Modulation of Akt/mTOR Signaling: In glioma cells, this compound mediates autophagy and apoptosis through the blockade of the Akt/mTOR signaling pathway.

-

Downregulation of Apelin Signaling: In ovarian cancer, this compound has been shown to downregulate the apelin signaling pathway, which is implicated in tumor growth and angiogenesis.[4]

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Glioblastoma | 3.942 ± 0.232 | [3] |

| SKOV3 | Ovarian Cancer | Dose- and time-dependent inhibition observed | [4] |

| Huh7 | Hepatocellular Carcinoma | Significant inhibition at 10 µM | [1] |

| HepG2 | Hepatocellular Carcinoma | Significant inhibition at 10 µM | [1] |

Signaling Pathways in Cancer

The following diagrams illustrate the key signaling pathways targeted by this compound in cancer cells.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: this compound induces autophagy and apoptosis via the Akt/mTOR pathway.

Experimental Protocols: Anticancer Activity

-

Cell Seeding: Plate cancer cells (e.g., HepG2, SKOV3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Treatment: Treat cells with this compound at desired concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-Akt, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A simplified workflow for Western Blot analysis.

Antimicrobial and Antiviral Properties

The investigation into the antimicrobial and antiviral properties of this compound is still in its early stages, with limited quantitative data available.

Antimicrobial Activity

While some alkaloids have demonstrated antimicrobial effects, specific studies detailing the minimum inhibitory concentration (MIC) of this compound against a broad range of bacteria and fungi are lacking. General screening of plant extracts containing this compound has suggested potential activity, but further research is required to isolate and quantify the specific contribution of this compound to these effects.

Antiviral Activity

Preliminary research suggests that this compound may possess antiviral properties, potentially through its ability to intercalate with DNA and inhibit topoisomerase-I, an enzyme that can be involved in viral replication.[3] However, comprehensive studies to determine the half-maximal effective concentration (EC50) against specific viruses are not yet widely published.

Neuropharmacological Properties

The neuropharmacological effects of this compound are an area of active investigation, largely stemming from the traditional use of Gelsemium extracts for neurological conditions.

Mechanism of Action

The precise mechanisms by which this compound exerts its effects on the central nervous system are not fully understood. It is hypothesized to interact with various neurotransmitter systems. However, specific receptor binding affinities (Ki values) and IC50 values for key enzymes like monoamine oxidase are not well-documented for this compound itself. Research on the parent plant, Gelsemium sempervirens, suggests a potential modulation of neuronal excitatory signaling.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anticancer properties mediated through multiple signaling pathways. Its potential as an anticancer agent is supported by a growing body of preclinical evidence. However, its pharmacological profile is not yet complete. Further rigorous investigation is warranted to fully characterize its antimicrobial, antiviral, and neuropharmacological activities. Specifically, future research should focus on:

-

Determining the MIC values of this compound against a comprehensive panel of bacterial and fungal pathogens.

-

Evaluating the EC50 values of this compound against a range of clinically relevant viruses.

-

Elucidating the specific molecular targets of this compound within the central nervous system and quantifying its binding affinities and enzyme inhibitory activities.

A more complete understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. mdpi.com [mdpi.com]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Mechanism of this compound Inhibiting Glioblastoma Invasion Based on Network Pharmacology and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]

Sempervirine as an rRNA Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sempervirine, a naturally occurring alkaloid, has been identified as a potent and selective inhibitor of ribosomal RNA (rRNA) synthesis, a critical pathway for ribosome biogenesis and cancer cell proliferation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This compound induces nucleolar stress by destabilizing the catalytic subunit of RNA Polymerase I (RPA194), leading to a p53-independent cell cycle arrest and apoptosis. Its efficacy against various cancer cell lines, including those with mutated or null p53 status, highlights its potential as a non-genotoxic anticancer agent.

Core Mechanism of Action

This compound exerts its anticancer effects by directly targeting the machinery of ribosome biogenesis within the nucleolus. Unlike conventional chemotherapeutics that often induce DNA damage, this compound employs a more targeted, non-genotoxic approach.

The primary mechanism involves the following key steps:

-

Cellular Uptake and Nucleolar Accumulation : this compound, a fluorescent molecule, readily enters the cell, traverses the nuclear envelope, and specifically accumulates within the nucleolus.[1][2]

-

Binding to Ribosomal RNA : Once inside the nucleolus, this compound preferentially binds to nascent rRNA transcripts.[1][2] This interaction is a critical initiating event in its mechanism of action.

-

Destabilization of RNA Polymerase I : The binding of this compound to rRNA leads to the destabilization and subsequent proteasome-mediated degradation of RPA194, the largest and catalytic subunit of the RNA Polymerase I (Pol I) holoenzyme.[1][2][3] This effect is specific to Pol I, as the catalytic subunit of RNA Polymerase II is not affected.[2][3]

-

Inhibition of rRNA Synthesis : The degradation of RPA194 results in the potent and rapid inhibition of rRNA transcription, the rate-limiting step in ribosome biogenesis.[1][2]

-

Induction of Nucleolar Stress : The cessation of rRNA synthesis triggers a cellular response known as nucleolar stress. This is characterized by the disassembly of the nucleolus and the relocalization of key nucleolar proteins, such as Nucleolin, to the nucleoplasm.[2][3]

-

p53-Independent Downstream Signaling : The nucleolar stress induced by this compound activates downstream pathways that lead to cell cycle arrest and apoptosis. Crucially, this response is independent of the tumor suppressor p53's status, making this compound effective in p53-wildtype, p53-mutated, and p53-null cancer cells.[1][2] The pathway involves the inhibition of the MDM2 ubiquitin ligase, leading to the downregulation of the E2F1 transcription factor and an increase in the active, unphosphorylated form of the retinoblastoma protein (pRb).[2]

Quantitative Data

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a range of cancer cell lines. The data is summarized in the tables below.

Table 1: Cytotoxicity and Anti-proliferative Effects of this compound

| Cell Line | Cancer Type | p53 Status | Assay | IC50 / Effective Concentration | Time Point | Citation(s) |

| 2102EP(S) | Testicular Germ Cell Tumor | Wild-Type | Cell Viability | ~0.46 µM | 72 h | [1] |

| 2102EP(R) | Testicular Germ Cell Tumor | Wild-Type | Cell Viability | ~0.67 µM | 72 h | [1] |

| NCCIT | Testicular Germ Cell Tumor | Null | Cell Viability | ~0.46 - 0.67 µM | 72 h | [1] |

| All TGCT Lines | Testicular Germ Cell Tumor | Mixed | Colony Formation | 1.6 µM (Strong Inhibition) | - | [1] |

| SKOV3 | Ovarian Cancer | Null | Cell Proliferation (CCK8) | Dose-dependent inhibition (0.1-100 µM) | 24 h | [4] |

| SKOV3 | Ovarian Cancer | Null | Colony Formation | Dose-dependent inhibition (2.5-10 µM) | 7 days | |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | Cell Proliferation (CCK8) | Dose-dependent inhibition (0.1-10 µM) | 24, 48, 72 h | [5] |

| Huh7 | Hepatocellular Carcinoma | Mutated | Cell Proliferation (CCK8) | 10 µM showed strong inhibition | 24 h | [5] |

| Myometrial cells | Non-transformed | Wild-Type | Cell Proliferation | No significant effect | 72 h | [1] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in SKOV3 Ovarian Cancer Cells

| Treatment Concentration | Apoptosis Rate (%) (Annexin V-APC/PI) | % Cells in G1 Phase | % Cells in S Phase | Citation(s) |

| Control (0 µM) | 2.67 ± 0.38 | 74.81 ± 0.38 | 15.48 ± 0.35 | |

| 2.5 µM | 3.49 ± 0.46 | 66.68 ± 0.43 | 10.37 ± 0.19 | |

| 5 µM | 13.01 ± 0.01 | 52.05 ± 0.54 | 18.61 ± 0.51 | |

| 10 µM | 41.25 ± 0.59 | 53.33 ± 0.59 | 24.51 ± 0.78 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

rRNA Synthesis Inhibition Assay (RT-qPCR Method)

This protocol is based on the methodology of monitoring the levels of short-lived pre-rRNA transcripts as a direct measure of Pol I transcriptional activity.

-

Cell Culture and Treatment : Plate cancer cells (e.g., 2102EP, NCCIT) in 6-well plates to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 5 µM) or vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours).

-

RNA Extraction : Aspirate media and wash cells with ice-cold PBS. Lyse cells directly in the well using 1 mL of TRIzol reagent. Scrape and collect the lysate. Perform RNA extraction according to the manufacturer's protocol (e.g., phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol).

-

DNase Treatment : Resuspend the RNA pellet in RNase-free water. To eliminate genomic DNA contamination, treat the RNA samples with DNase I according to the manufacturer's instructions.

-

Reverse Transcription (cDNA Synthesis) : Quantify the RNA concentration. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.

-

Quantitative PCR (qPCR) : Prepare qPCR reactions using a SYBR Green master mix. Use primers specifically designed to amplify the 5' external transcribed spacer (5'-ETS) region of the 45S pre-rRNA. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Example Primer Set (Human 5'-ETS): Forward: 5'-GCTGACACGCTGTCCTCTG-3'; Reverse: 5'-ACGTGCGCTCACTCTCTTC-3'

-

-

Data Analysis : Analyze the qPCR data using the ΔΔCt method. The reduction in 5'-ETS pre-rRNA levels in this compound-treated samples compared to controls indicates the degree of rRNA synthesis inhibition.

Western Blot for RPA194 Degradation

-

Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer proteins to a PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against RPA194 and a loading control (e.g., Tubulin, GAPDH).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in RPA194 levels.

Immunofluorescence for Nucleolar Stress

-

Cell Culture : Grow cells on sterile glass coverslips in a multi-well plate. Treat with this compound (e.g., 5 µM) for desired time points (e.g., 6 and 24 hours).

-

Fixation and Permeabilization : Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation : Incubate with primary antibodies against nucleolar markers (e.g., Nucleolin, RPA194) for 2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation : Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

-

Counterstaining and Mounting : Stain nuclei with DAPI. Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging : Visualize cells using a fluorescence or confocal microscope. Observe the relocalization of nucleolar proteins from the nucleolus to the nucleoplasm in treated cells as an indicator of nucleolar stress.

Cell Viability / Cytotoxicity Assay (CCK8/MTT)

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.

-

Reagent Incubation : Add CCK8 or MTT reagent to each well and incubate for 1-4 hours according to the manufacturer's protocol.

-

Absorbance Measurement : Measure the absorbance at the appropriate wavelength (450 nm for CCK8; 570 nm for MTT after solubilization).

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Concluding Remarks

This compound represents a promising class of non-genotoxic anticancer agents that function by inhibiting rRNA synthesis. Its unique mechanism, involving the specific degradation of the Pol I catalytic subunit RPA194, and its efficacy in p53-deficient cancers, make it an attractive candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and other inhibitors of ribosome biogenesis.

References

- 1. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Sempervirine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research on the cytotoxic properties of Sempervirine, a naturally occurring alkaloid. The document collates quantitative data from seminal studies, details key experimental methodologies, and visualizes the compound's mechanisms of action through signaling pathway and workflow diagrams.

Introduction to this compound

This compound is a pentacyclic indole alkaloid first isolated from Gelsemium sempervirens.[1] Early investigations into its biological activity revealed potent cytotoxic effects against a range of cancer cell lines, sparking interest in its potential as a chemotherapeutic agent.[1][2] This guide focuses on the foundational studies that have elucidated the mechanisms underlying this compound's anticancer properties, providing a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Analysis of Cytotoxicity

Early studies consistently demonstrated that this compound inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1][3] The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Time (h) | Effect | Reference |

| HepG2 | Hepatocellular Carcinoma | 10 µM | 24 | Significant apoptosis | [3] |

| Huh7 | Hepatocellular Carcinoma | 10 µM | Not Specified | Inhibition of proliferation | [3][4] |

| SKOV3 | Ovarian Cancer | 2.5, 5, 10 µM | 6, 12, 24 | Significant dose- and time-dependent reduction in proliferation | [1] |

| U251 | Glioma | 1, 4, 8 µM | 48 | Inhibition of cell viability | [5] |

| U87 | Glioma | 1, 4, 8 µM | 48 | Inhibition of cell viability | [5] |

| 2102EP(S) | Testicular Germ Cell Tumor | 5 µM | 24 | Not Specified | [6] |

Table 2: Effects of this compound on Colony Formation

| Cell Line | Cancer Type | Concentration | Colony Formation Rate (%) | Reference |

| SKOV3 | Ovarian Cancer | 2.5 µM | 82.83 ± 3.54 | [1] |

| 5 µM | 47.31 ± 1.84 | [1] | ||

| 10 µM | 35.29 ± 2.31 | [1] |

Key Mechanisms of Action

Early research has identified several key mechanisms through which this compound exerts its cytotoxic effects. These include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[3][5] Morphological changes associated with apoptosis, such as nuclear contraction and DNA breakage, have been observed in cells treated with the compound.[3] Mechanistically, this compound-induced apoptosis is associated with the cleavage of caspase-3, a key executioner caspase.[1]

Cell Cycle Arrest

A significant body of evidence indicates that this compound causes cell cycle arrest, thereby inhibiting cancer cell proliferation.[3][5] The specific phase of arrest can vary depending on the cell type.

-

G1 Phase Arrest: In human hepatocellular carcinoma cells, this compound induces cell cycle arrest at the G1 phase.[3][7] This is accompanied by the up-regulation of p53 and the down-regulation of cyclin D1, cyclin B1, and CDK2.[3][7]

-

G2/M Phase Arrest: In glioma cells (U251 and U87), this compound treatment leads to arrest in the G2/M phase of the cell cycle.[5] This effect is associated with decreased expression of CDK1 and increased expression of cyclin B1.[5]

Modulation of Signaling Pathways

This compound's cytotoxic activity is linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.

-

Wnt/β-catenin Pathway: In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3] This inhibition is believed to contribute to the induction of apoptosis and the suppression of proliferation.[3][8]

-

Akt/mTOR Pathway: In glioma cells, this compound mediates apoptosis and autophagy by targeting the Akt/mTOR signaling pathway.[5]

-

p53-Independent Mechanisms: Notably, this compound exhibits cytotoxicity in cancer cells irrespective of their p53 status, indicating its potential efficacy in tumors with mutated or deficient p53.[1][6] It has been shown to inhibit RNA polymerase I transcription in a p53-independent manner.[1][6]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the early cytotoxic studies of this compound.

Cell Viability and Proliferation Assays

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was widely used to assess the inhibitory effects of this compound on cancer cell proliferation.[1][3] Cells were seeded in 96-well plates, treated with various concentrations of this compound for different time points, and then incubated with the CCK-8 solution. The absorbance was measured at a specific wavelength to determine the number of viable cells.

Apoptosis Assays

-

Flow Cytometry with Annexin V/PI Staining: To quantify apoptosis, cells were treated with this compound and then stained with Annexin V-APC and Propidium Iodide (PI).[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Morphological Analysis: Nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were observed using fluorescence microscopy after staining with DNA-binding dyes like DAPI.[3]

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: To determine the effect of this compound on the cell cycle, treated cells were harvested, fixed in ethanol, and then stained with PI.[1][5] PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. Flow cytometric analysis of the PI-stained cells allowed for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blot Analysis

Western blotting was employed to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways.[3][5] Following treatment with this compound, cells were lysed, and the protein extracts were separated by SDS-PAGE. The separated proteins were then transferred to a membrane and probed with specific primary antibodies against target proteins, followed by incubation with secondary antibodies and detection.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in early this compound cytotoxicity studies.

References

- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytoxicity of this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

- 4. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sempervirine's Impact on the MDM2-p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sempervirine, a pentacyclic indole alkaloid, has demonstrated significant anti-cancer properties across various cell lines. This technical guide delves into the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its intricate interplay with the critical MDM2-p53 tumor suppressor pathway. Through a comprehensive review of existing literature, this document outlines the indirect inhibitory effect of this compound on MDM2, which is primarily mediated by the induction of nucleolar stress. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the involved signaling pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a naturally occurring alkaloid found in plants of the Gelsemium genus.[1] Its chemical formula is C₁₉H₁₆N₂.[2] Early research into this compound identified its cytotoxic effects against various cancer cell lines, prompting further investigation into its mechanism of action.[3] While initially proposed as a direct inhibitor of the MDM2-p53 interaction, subsequent studies have revealed a more complex, indirect mechanism involving the induction of nucleolar stress.[4][5]

The MDM2-p53 Pathway: A Critical Axis in Cancer

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation.[6] p53 functions as a transcription factor, regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[6] The activity and stability of p53 are tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[6] In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2, which leads to the continuous degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate uncontrollably.[6] Consequently, the disruption of the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancer cells.

This compound's Mechanism of Action: Induction of Nucleolar Stress

Contrary to initial hypotheses, this compound does not appear to directly bind to MDM2 to inhibit its interaction with p53. Instead, its primary mechanism of action involves the induction of nucleolar stress.[4][5]

This compound treatment leads to the inhibition of RNA Polymerase I (Pol I), a key enzyme responsible for ribosomal RNA (rRNA) synthesis in the nucleolus.[4][5] This inhibition disrupts ribosome biogenesis, a fundamental cellular process, leading to a state of "nucleolar stress." This stress response triggers the release of ribosomal proteins, such as RPL11, from the nucleolus into the nucleoplasm.[7] These ribosomal proteins then bind to MDM2, sequestering it and preventing it from targeting p53 for degradation.[7] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream targets to induce cell cycle arrest and apoptosis.[4][5]

Signaling Pathway Diagram

Caption: this compound induces nucleolar stress by inhibiting RNA Pol I, leading to MDM2 sequestration and p53 activation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cellular processes, as reported in the literature.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) |

| SKOV3 | 2.5 | 24 | Not explicitly stated, but significant reduction observed |

| SKOV3 | 5.0 | 24 | Not explicitly stated, but significant reduction observed |

| SKOV3 | 10.0 | 24 | Not explicitly stated, but significant reduction observed |

Data from a study on ovarian cancer cells, which showed a dose- and time-dependent reduction in cell viability.[3]